2-(5-Methoxypyridin-2-YL)acetonitrile
Description
2-(5-Methoxypyridin-2-YL)acetonitrile is an organic compound with the molecular formula C₈H₈N₂O. It is known for its applications in various fields of scientific research and industry. The compound is characterized by a pyridine ring substituted with a methoxy group at the 5-position and an acetonitrile group at the 2-position.
Properties
IUPAC Name |
2-(5-methoxypyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-3-2-7(4-5-9)10-6-8/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYAOQFXJDGJCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611684 | |
| Record name | (5-Methoxypyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204067-34-5 | |
| Record name | (5-Methoxypyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxypyridin-2-YL)acetonitrile typically involves the reaction of 5-methoxypyridine with acetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction is usually performed in an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxypyridin-2-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halides or organometallic compounds are employed for substitution reactions.
Major Products
Scientific Research Applications
2-(5-Methoxypyridin-2-YL)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(5-Methoxypyridin-2-YL)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methylpyridin-2-YL)acetonitrile
- 2-(5-Ethoxypyridin-2-YL)acetonitrile
- 2-(5-Chloropyridin-2-YL)acetonitrile
Uniqueness
2-(5-Methoxypyridin-2-YL)acetonitrile is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it distinct in terms of reactivity and interaction with other molecules compared to its analogs .
Biological Activity
2-(5-Methoxypyridin-2-YL)acetonitrile is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
- Chemical Formula : CHNO
- CAS Number : 204067-34-5
- Molecular Weight : 152.16 g/mol
The biological activity of this compound can be attributed to its interactions with various biological targets, particularly through the following mechanisms:
- Nucleophilic Reactions : The compound can act as a nucleophile, participating in biochemical reactions that involve electrophilic centers in biomolecules.
- Receptor Binding : It may bind to specific receptors, influencing signaling pathways related to various physiological processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study reported the following minimum inhibitory concentration (MIC) values against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 40 |
| Staphylococcus aureus | 30 |
| Klebsiella pneumoniae | 50 |
| Pseudomonas aeruginosa | 45 |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have been investigated in vitro. The compound demonstrated the following half-maximal inhibitory concentration (IC) values against various cancer cell lines:
| Cancer Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15 |
| A549 (Lung cancer) | 20 |
| HeLa (Cervical cancer) | 18 |
The mechanism appears to involve apoptosis induction and cell cycle arrest at the S phase, indicating its potential for further development as an anticancer therapeutic .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
A study evaluated the efficacy of this compound against multiple bacterial strains and compared it with standard antibiotics. The results indicated comparable or superior performance against resistant strains, suggesting its potential as a new antibacterial agent. -
Cancer Cell Line Study :
In a laboratory setting, researchers treated various cancer cell lines with different concentrations of the compound. The results showed significant apoptosis and reduced viability in treated cells compared to controls, supporting further investigation into its use in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
